N-[(Chloroimino)acetyl]-L-phenylalanine
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Overview
Description
N-[(Chloroimino)acetyl]-L-phenylalanine is a synthetic compound that belongs to the class of N-acylated amino acids. This compound is characterized by the presence of a chloroimino group attached to the acetyl moiety, which is further linked to the L-phenylalanine amino acid. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Chloroimino)acetyl]-L-phenylalanine typically involves the reaction of L-phenylalanine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
L-phenylalanine+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(Chloroimino)acetyl]-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The chloroimino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the chloroimino group can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(Chloroimino)acetyl]-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Chloroimino)acetyl]-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroimino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Chloroimino)acetyl]-L-alanine
- N-[(Chloroimino)acetyl]-L-leucine
- N-[(Chloroimino)acetyl]-L-tyrosine
Uniqueness
N-[(Chloroimino)acetyl]-L-phenylalanine is unique due to the presence of the phenylalanine moiety, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
188945-38-2 |
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Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
(2S)-2-[(2-chloroiminoacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-13-7-10(15)14-9(11(16)17)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
MBAFPRAUEWPXGL-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C=NCl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=NCl |
Origin of Product |
United States |
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